N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a chromene ring with a carbonyl group, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrazole ring, a chromene ring, and a fluorophenyl group would contribute to its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Chemosensor Development
One of the significant applications of coumarin-derived compounds is in the development of chemosensors. For example, a study highlighted the synthesis of a highly selective fluorescence chemosensor based on a coumarin fluorophore. This sensor demonstrated an "on-off-on" fluorescence response toward Cu^2+ and H_2PO_4^− ions, showcasing its potential in detecting and quantifying these ions in various environmental and biological contexts (Meng et al., 2018).
Antimicrobial Activity
Coumarin derivatives have been evaluated for their antimicrobial properties. Research involving microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, related structurally to the compound of interest, found these derivatives to possess significant antibacterial and antifungal activities. Such findings underscore the potential of coumarin derivatives in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Synthesis Methodologies
The versatility of coumarin derivatives is further evident in their synthesis methodologies. Studies have demonstrated various approaches to synthesizing these compounds, including microwave-assisted protocols that offer rapid synthesis with high yields. These methodologies underscore the adaptability of coumarin derivatives for different scientific applications, from material science to pharmaceuticals (Hu, Wang, Zhou, & Xu, 2011).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it would interact with biological targets in the body. The fluorophenyl and tetrazole groups, for example, are common in many pharmaceuticals and could interact with various biological receptors .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s reactive, it could pose a fire or explosion hazard. Proper handling and storage procedures should be followed to minimize risks .
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNROGHDWSNCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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